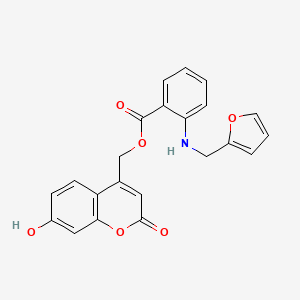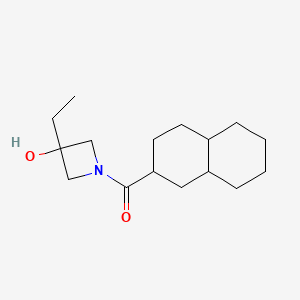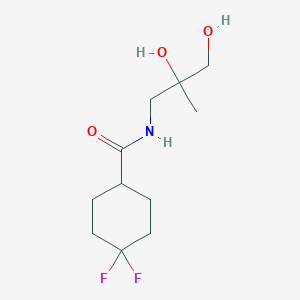
N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide, also known as CPES, is a chemical compound that has been widely studied for its potential applications in various scientific research fields. CPES is a sulfonamide derivative that belongs to the family of stilbene compounds, which are known for their diverse biological activities. In
科学研究应用
N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and other diseases. In biochemistry, N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide has been used as a fluorescent probe for the detection of protein-ligand interactions and enzyme activities. In materials science, N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide has been explored as a building block for the synthesis of functional materials, such as polymers and nanoparticles.
作用机制
The mechanism of action of N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide is not fully understood, but several studies have suggested that it may act as an inhibitor of various enzymes and signaling pathways. For example, N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide has been shown to inhibit the activity of protein kinase C, which plays a critical role in cell proliferation and differentiation. N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide has also been reported to modulate the expression of certain genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide has been reported to induce apoptosis in cancer cells, inhibit insulin secretion in pancreatic beta cells, and reduce inflammation in animal models of arthritis. However, the exact mechanisms underlying these effects are still under investigation.
实验室实验的优点和局限性
N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide has several advantages and limitations for lab experiments. One of the main advantages is its high purity and stability, which allows for accurate and reproducible results. N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide is also relatively easy to synthesize and can be obtained in large quantities. However, N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the experimental conditions when working with N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide.
未来方向
There are several future directions for the study of N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide. One possible direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its applications in materials science, such as the synthesis of functional polymers and nanoparticles. Additionally, more studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide and to optimize its synthesis and experimental conditions. Overall, N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide is a promising compound that has the potential to contribute to various scientific research fields.
合成方法
The synthesis of N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide involves the reaction of 2-cyanobenzaldehyde with phenylacetylene in the presence of a base catalyst to form the corresponding stilbene intermediate. The intermediate is then treated with sulfonamide reagent to yield N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide. The synthesis of N-(2-cyanophenyl)-2-phenylethene-1-sulfonamide has been reported in several research articles, and various modifications to the reaction conditions have been proposed to optimize the yield and purity of the compound.
属性
IUPAC Name |
(E)-N-(2-cyanophenyl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c16-12-14-8-4-5-9-15(14)17-20(18,19)11-10-13-6-2-1-3-7-13/h1-11,17H/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIQOVPYFBOQRW-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[2-(2-Chloro-6-fluorophenyl)cyclopropanecarbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7627525.png)
![5-chloro-N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine](/img/structure/B7627536.png)
![N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627543.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B7627545.png)

![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-8-carboxylic acid](/img/structure/B7627551.png)




![4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide](/img/structure/B7627599.png)
![2-[2-(Isoquinolin-1-ylamino)ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7627603.png)
![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)isoquinolin-1-amine](/img/structure/B7627615.png)
![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7627623.png)